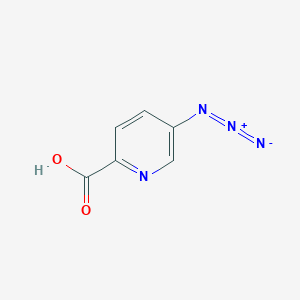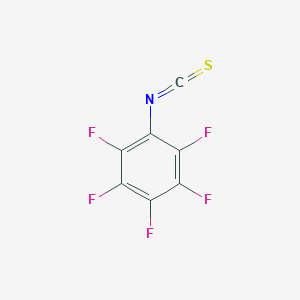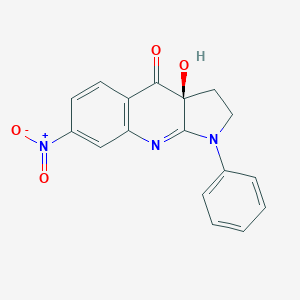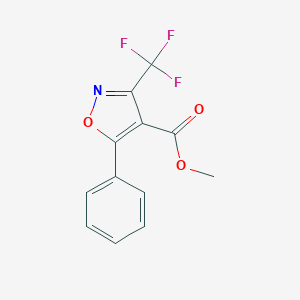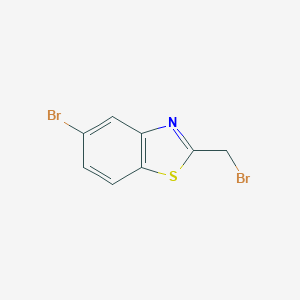
5-Bromo-2-(bromomethyl)-1,3-benzothiazole
Overview
Description
5-Bromo-2-(bromomethyl)benzonitrile is a compound with the CAS Number: 156001-53-5 . It has a molecular weight of 274.94 . It is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-(bromomethyl)-1,3-benzothiazole” are not available, a similar compound, 5-bromo-2-methoxyphenol, is synthesized through three steps: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Bromo-2-(bromomethyl)phenol, has a molecular formula of C7H6Br2O . Its average mass is 265.930 Da and its monoisotopic mass is 263.878540 Da .properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIBNMZWVIQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560591 | |
| Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |
CAS RN |
110704-13-7 | |
| Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

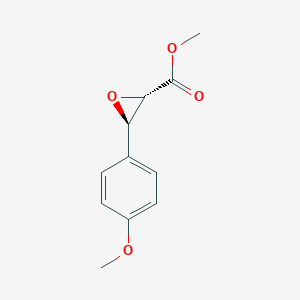
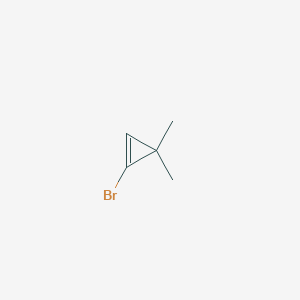

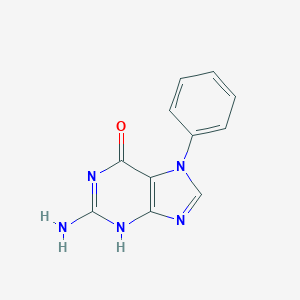
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
